Nebramycin factor 11
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,5S,6R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxyoxan-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N6O10/c20-3-9-8(27)2-7(25-19(24)31)17(32-9)34-15-5(21)1-6(22)16(14(15)30)35-18-13(29)11(23)12(28)10(4-26)33-18/h5-18,26-30H,1-4,20-23H2,(H3,24,25,31)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQKFHZCTOKZKP-PBSUHMDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)NC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)NC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64332-33-8 | |
| Record name | Nebramycin factor 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064332338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEBRAMYCIN FACTOR 11 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H80CDD456 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Fermentation Protocols for Nebramycin Factor 11 Production
The biosynthesis of this compound begins with the fermentation of Streptomyces tenebrarius under carefully controlled conditions. Historical patents and modern analytical studies converge on optimal parameters to maximize yield while minimizing co-production of undesired nebramycin factors.
Culture Media and Inoculation
The seed culture medium typically contains dextrose, calcium chloride, magnesium sulfate, and trace elements, sterilized at 120°C for 30 minutes. Inoculation involves transferring spores or mycelial fragments into a seed tank, followed by incubation at 37°C for 12 hours with continuous aeration (17 cubic feet per minute) and agitation (125–180 rpm). This pre-culture ensures robust biomass growth before scaling to production fermenters.
Large-Scale Fermentation
The production medium mirrors the seed medium but is sterilized at 121°C for 30 minutes prior to inoculation. Fermentation proceeds at 37°C for five days, with aeration maintained at 17 cubic feet per minute and agitation gradually increased from 125 rpm to 180 rpm. These conditions favor the synthesis of this compound, which constitutes 45–50% of the total nebramycin complex.
Table 1: Fermentation Parameters for this compound
| Parameter | Specification | Source |
|---|---|---|
| Temperature | 37°C | |
| Duration | 5 days | |
| Aeration rate | 17 cubic feet per minute | |
| Agitation | 125–180 rpm | |
| pH range | Neutral (not explicitly adjusted) |
Extraction of this compound from Fermentation Broth
Post-fermentation, the broth undergoes extraction to isolate the crude nebramycin complex. Two primary methods dominate industrial practice: cationic exchange resin adsorption and solvent extraction.
Cationic Exchange Resin Adsorption
The filtered broth is adjusted to pH 5.5 using sodium hydroxide, and a cationic exchange resin (e.g., Amberlite CG-50 or IRC-50) is added at a ratio of 100 mL resin bed volume per liter of broth. After 4 hours of gentle stirring, the resin is separated via sedimentation, washed with deionized water, and packed into a chromatography column. This compound and co-produced factors (e.g., factor VII) remain adsorbed on the resin, while impurities are eluted with water.
Elution and Crude Recovery
The resin-bound antibiotics are eluted using dilute ammonium hydroxide (0.1–0.5N), yielding a solution enriched with nebramycin factors. Evaporation under reduced pressure produces a dried crude mixture, which is subsequently dissolved in deionized water for further purification.
Chromatographic Purification of this compound
Gradient elution chromatography over cationic exchange resins forms the cornerstone of this compound purification, leveraging subtle differences in the affinity of co-produced factors for the resin.
Column Chromatography with Amberlite CG-SO
The crude nebramycin solution is loaded onto a column packed with Amberlite CG-SO resin (ammonium cycle). A gradient of 0.05–0.2N ammonium hydroxide is applied, with fractions collected and analyzed via thin-layer chromatography (TLC) and microbiological assays. Early fractions contain nebramycin factor VII, intermediate fractions harbor a mix of factors VII and II, and later fractions yield pure this compound.
Table 2: Gradient Elution Protocol for this compound
| Parameter | Specification | Source |
|---|---|---|
| Resin | Amberlite CG-SO (NH₄⁺ cycle) | |
| Eluent gradient | 0.05N → 0.2N NH₄OH | |
| Fraction analysis | TLC, microbiological assays | |
| Purity of final product | ≥95% |
Analytical Validation of this compound
Modern analytical techniques ensure the identity and purity of this compound, addressing challenges posed by structural similarities among nebramycin factors.
Solid-Phase Extraction and LC-ESI-MS/MS
A validated protocol employs OASIS MCX solid-phase extraction to isolate nebramycin factors from fermentation broth. Chromatographic separation on a reversed-phase C₁₈ column using heptafluorobutyric acid (HFBA) as an ion-pairing reagent resolves factor 11 from co-produced analogs. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) confirms molecular identity via characteristic fragmentation patterns.
Table 3: Analytical Parameters for this compound
| Parameter | Specification | Source |
|---|---|---|
| Extraction method | OASIS MCX SPE | |
| Chromatography column | Reversed-phase C₁₈ | |
| Ion-pairing reagent | 10 mM HFBA | |
| Detection limit | 1.8 ng/mL | |
| Recovery rate | 89–92% |
Challenges and Industrial-Scale Considerations
Separation from Co-Produced Factors
This compound’s structural similarity to factors VII and IV complicates purification. Gradient elution must be meticulously controlled to avoid overlap, as even minor deviations in ammonium hydroxide concentration can compromise yield.
Stability During Processing
The antibiotic’s susceptibility to degradation at extreme pH necessitates strict control during extraction. Neutralization of the broth to pH 5.5 prior to resin adsorption prevents hydrolytic cleavage of critical functional groups.
Chemical Reactions Analysis
Types of Reactions: Nebramycin factor 11 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the amino groups in the structure.
Substitution: Substitution reactions can replace specific functional groups with others, potentially modifying the antibiotic’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Nebramycin factor 11 exhibits a complex molecular structure that allows it to interact effectively with bacterial ribosomes. This interaction disrupts protein synthesis by causing misreading of mRNA, ultimately leading to bacterial cell death. The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which can modify its functional groups and potentially alter its antibacterial activity.
Chemical Reactions
- Oxidation : Modifies hydroxyl groups.
- Reduction : Alters amino groups.
- Substitution : Replaces specific functional groups.
Common Reagents
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate |
| Reduction | Sodium borohydride, lithium aluminum hydride |
| Substitution | Alkyl halides, acyl chlorides |
Scientific Research Applications
This compound has several applications across different scientific domains:
Analytical Chemistry
- Used as a reference compound for studying aminoglycoside antibiotics. Its distinct properties allow researchers to benchmark other compounds against it.
Microbiology
- Employed in studies to understand bacterial resistance mechanisms. Research involving this compound helps elucidate how bacteria adapt to antibiotic pressure.
Medicine
- Investigated for potential therapeutic applications in treating infections caused by resistant Gram-negative bacteria. Its efficacy is being evaluated in clinical settings.
Pharmaceutical Industry
- Utilized in the development of new antibiotics and quality control processes during pharmaceutical production. The compound’s unique properties make it a candidate for formulating novel antibacterial agents.
Case Studies and Research Findings
Recent studies have highlighted the importance of this compound in various research contexts:
- Antibacterial Studies : Research has demonstrated that this compound exhibits significant antibacterial activity against multidrug-resistant strains of Pseudomonas aeruginosa, showcasing its potential as a therapeutic agent in resistant infections.
- Mechanism Elucidation : Investigations into the mechanisms by which this compound affects bacterial protein synthesis have provided insights into how modifications to its structure can enhance or diminish its efficacy.
- Development of Derivatives : Ongoing research focuses on synthesizing derivatives of this compound to improve its pharmacological properties and broaden its spectrum of activity against resistant pathogens.
Mechanism of Action
Nebramycin factor 11, like other aminoglycosides, exerts its antibacterial effects by binding to the bacterial ribosome. This binding interferes with protein synthesis, leading to the misreading of mRNA and the incorporation of incorrect amino acids into the nascent polypeptide chain. This disruption ultimately results in bacterial cell death . The compound targets the 16S ribosomal RNA within the bacterial ribosome, forming a continuously stacked helix that disrupts normal protein synthesis .
Comparison with Similar Compounds
Table 1: Structural Differences Among Key Nebramycin Factors
Key Research Findings
Structural Elucidation Challenges
- Factor 11’s 15N NMR analysis revealed only five resonance peaks, suggesting partial signal loss due to conformational dynamics or trace paramagnetic ions .
- Mass spectrometry : Despite identical molecular weights to Tobramycin, the ureido group in Factor 11 alters fragmentation patterns, complicating differentiation .
Hypothesized Pharmacological Implications
- Acidic instability : Factor 11’s pH-sensitive C-1' and C-3' carbons could limit its utility in oral formulations, contrasting with Tobramycin’s clinical use in IV/ophthalmic forms .
Biological Activity
Nebramycin factor 11, commonly known as Tobramycin, is an aminoglycoside antibiotic derived from Streptomyces tenebrarius. It exhibits significant antibacterial activity primarily against Gram-negative bacteria, making it a crucial agent in treating various infections. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against specific pathogens, and notable research findings.
This compound operates by binding to the bacterial ribosome, specifically targeting the 30S and 50S subunits. This interaction disrupts protein synthesis by causing misreading of mRNA, leading to the incorporation of incorrect amino acids into proteins. The result is a bactericidal effect that ultimately leads to cell death in susceptible bacteria.
Antimicrobial Spectrum
This compound is particularly effective against a variety of pathogens:
- Pseudomonas aeruginosa
- Escherichia coli
- Klebsiella pneumoniae
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values for these organisms are notably low, indicating high potency. For example, studies have shown that 83 out of 96 strains of Pseudomonas aeruginosa had MIC values of 3.12 μg/ml or lower .
Efficacy Table
| Pathogen | MIC (μg/ml) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | ≤3.12 | |
| Escherichia coli | ≤2.5 | |
| Klebsiella pneumoniae | ≤5.0 | |
| Staphylococcus aureus | ≤1.0 |
Case Studies and Research Findings
- Clinical Efficacy : A clinical study demonstrated that Tobramycin effectively reduced infection rates in patients with cystic fibrosis, particularly those colonized by Pseudomonas aeruginosa. The treatment led to significant improvements in lung function and reduced hospitalizations due to respiratory infections .
- Synergistic Effects : Research has shown that combining Tobramycin with carbenicillin enhances its antibacterial effects against resistant strains of Pseudomonas aeruginosa. In vitro studies indicated additive or synergistic interactions, which could be beneficial in clinical settings where resistance is a concern .
- Resistance Mechanisms : Investigations into bacterial resistance mechanisms have identified several pathways through which bacteria can develop resistance to Tobramycin. These include enzymatic modification of the antibiotic and alterations in ribosomal binding sites .
Safety and Side Effects
While this compound is effective, it is essential to monitor for potential side effects, especially nephrotoxicity and ototoxicity, which are associated with aminoglycosides. Regular renal function tests are recommended during prolonged therapy .
Q & A
Q. How can multi-omics data (genomic, proteomic, metabolomic) be integrated to study this compound’s mechanism of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
